REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>O>[CH3:10][C:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[CH:3]=1)=[O:11]
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Name
|
|
Quantity
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66 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
77.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
180 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After complete addition
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated on a steam bath for 10 minutes
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Duration
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10 min
|
Type
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CUSTOM
|
Details
|
A precipitate formed
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Type
|
FILTRATION
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Details
|
was collected by filtration
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Type
|
WASH
|
Details
|
The filter cake was washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator for two hours
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Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1=CC(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |